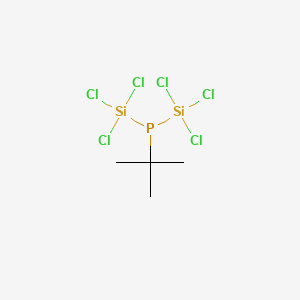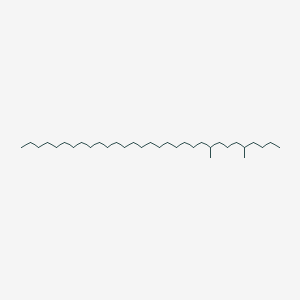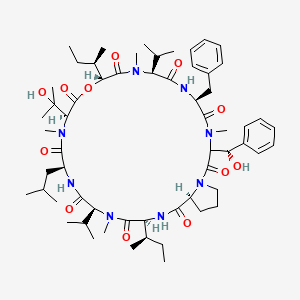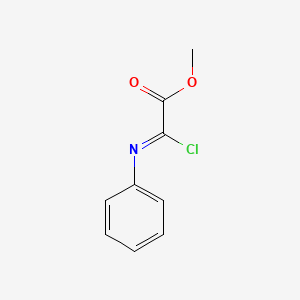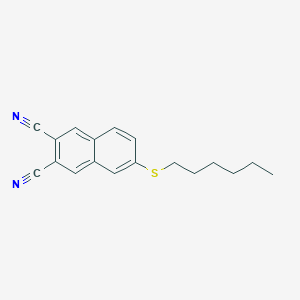![molecular formula C18H28O3 B14286054 Butyl [4-(2-ethylbutyl)phenoxy]acetate CAS No. 136588-36-8](/img/structure/B14286054.png)
Butyl [4-(2-ethylbutyl)phenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl [4-(2-ethylbutyl)phenoxy]acetate is an organic compound that belongs to the class of phenoxyacetates It is characterized by the presence of a butyl group attached to the phenoxyacetate moiety, which is further substituted with a 2-ethylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl [4-(2-ethylbutyl)phenoxy]acetate typically involves the esterification of [4-(2-ethylbutyl)phenoxy]acetic acid with butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to facilitate the esterification process, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Butyl [4-(2-ethylbutyl)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or aromatic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogens (e.g., bromine) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of [4-(2-ethylbutyl)phenoxy]acetic acid.
Reduction: Formation of butyl [4-(2-ethylbutyl)phenoxy]ethanol.
Substitution: Formation of halogenated derivatives or other substituted phenoxyacetates.
Scientific Research Applications
Butyl [4-(2-ethylbutyl)phenoxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of butyl [4-(2-ethylbutyl)phenoxy]acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active phenoxyacetic acid, which can then interact with enzymes or receptors. The aromatic ring and alkyl substituents may also play a role in modulating the compound’s activity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Butyl phenoxyacetate
- Ethyl [4-(2-ethylbutyl)phenoxy]acetate
- Methyl [4-(2-ethylbutyl)phenoxy]acetate
Uniqueness
Butyl [4-(2-ethylbutyl)phenoxy]acetate is unique due to the presence of both butyl and 2-ethylbutyl groups, which can influence its chemical properties and reactivity. The specific substitution pattern on the aromatic ring also distinguishes it from other phenoxyacetates, potentially leading to different biological and chemical behaviors.
Properties
CAS No. |
136588-36-8 |
|---|---|
Molecular Formula |
C18H28O3 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
butyl 2-[4-(2-ethylbutyl)phenoxy]acetate |
InChI |
InChI=1S/C18H28O3/c1-4-7-12-20-18(19)14-21-17-10-8-16(9-11-17)13-15(5-2)6-3/h8-11,15H,4-7,12-14H2,1-3H3 |
InChI Key |
JJNZMWQOZAGEQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC1=CC=C(C=C1)CC(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


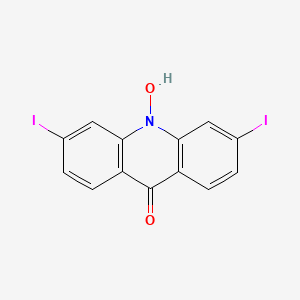
![5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine](/img/structure/B14285979.png)
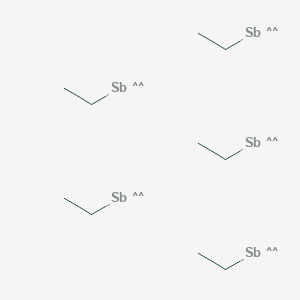
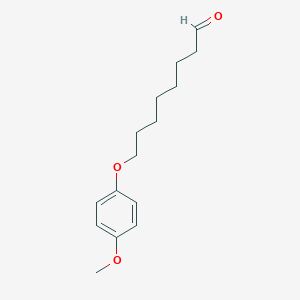
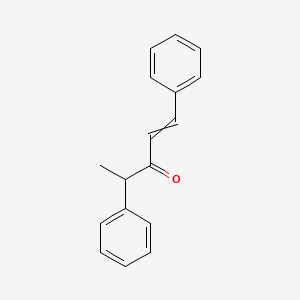
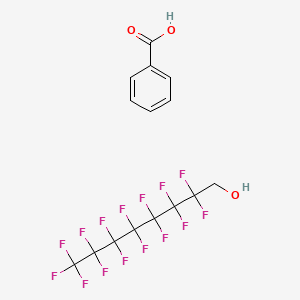

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)
